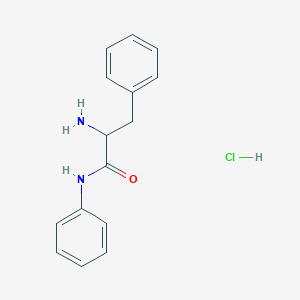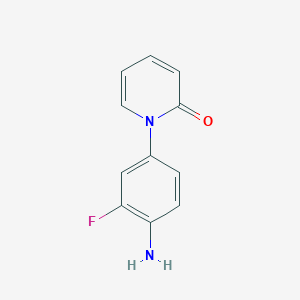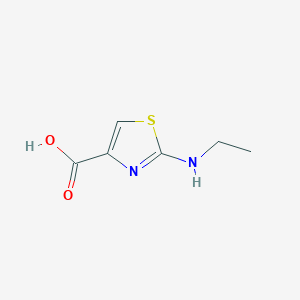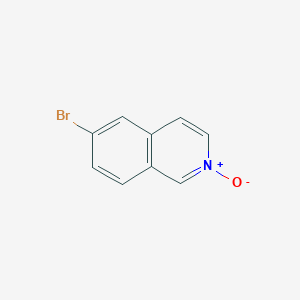![molecular formula C9H15NO2 B1289242 8-Azaspiro[bicyclo[3.2.1]octane-3,2'-[1,3]dioxolane] CAS No. 13375-57-0](/img/structure/B1289242.png)
8-Azaspiro[bicyclo[3.2.1]octane-3,2'-[1,3]dioxolane]
Übersicht
Beschreibung
Enantioselective Construction of 8-Azaspiro[bicyclo[3.2.1]octane] Scaffold
The 8-azabicyclo[3.2.1]octane scaffold is a fundamental structure within the tropane alkaloid family, known for their diverse biological activities. The synthesis of this scaffold has been a focal point for many research groups, aiming to achieve stereoselective construction. Traditional methods have focused on creating an acyclic precursor containing all necessary stereochemical information for the controlled formation of the bicyclic structure. However, alternative methodologies have been developed to control stereochemistry directly in the transformation that forms the 8-azabicyclo[3.2.1]octane architecture or through desymmetrization of achiral tropinone derivatives .
Synthesis of 4'-Alkyl-8-Azaspiro[bicyclo[3.2.1]octane-3,2'-morpholin]-5'-ones
The synthesis of N-Boc-protected 8-azaspiro[bicyclo[3.2.1]octane-3,2'-oxirane] derivatives has been achieved through the reaction with primary aliphatic amines. This process involves the opening of the epoxide ring, leading to the formation of amino alcohols, which are then converted into N-chloroacetyl derivatives. These intermediates undergo cyclization to form N-Boc-protected 4'-alkyl-8-azaspiro[bicyclo[3.2.1]octane-3,2'-morpholin]-5'-ones. Further treatment with hydrogen chloride in ethyl acetate yields 8-azaspiro[bicyclo[3.2.1]octane-3,2'-morpholin]-5'-one hydrochlorides .
Molecular Structure Analysis of Novel Azaspiro Compounds
A novel series of (1'S,2R,4'S)-3H-4'-azaspiro[benzo[4,5]imidazo[2,1-b]oxazole-2,2'-bicyclo[2.2.2]octanes] has been designed and synthesized. These compounds exhibit high affinity for the α7 neuronal nicotinic acetylcholine receptor (nAChR) and demonstrate good selectivity against the related 5-HT3A receptor. The synthesis approach is described as efficient and convergent, indicating a strategic method to achieve the desired molecular architecture .
Chemical Reactions Analysis of 3,7-Diazaspiro[bicyclo[3.3.1]nonane-9,1'-cyclohexane] Derivatives
The aminomethylation of 2,4-dioxo-3-azaspiro[5.5]undecane-1,5-dicarbonitrile with primary amines and formaldehyde results in the formation of 7-alkyl-2,4-dioxo-3,7-diazaspiro[bicyclo[3.3.1]nonane-9,1'-cyclohexane]-1,5-dicarbonitriles and their ammonium salts. This reaction, conducted in boiling ethanol, yields the desired products in varying efficiencies ranging from 26% to 71% after acidification of the reaction mixture .
Physical and Chemical Properties Analysis
While the provided data does not include specific details on the physical and chemical properties of 8-azaspiro[bicyclo[3.2.1]octane-3,2'-[1,3]dioxolane], the synthesis methods and molecular structures discussed in the papers suggest that these compounds are likely to have unique properties due to their complex bicyclic and spirocyclic frameworks. The presence of various functional groups, such as the morpholinone and oxirane rings, as well as the potential for stereochemical complexity, would contribute to their chemical reactivity and physical characteristics. The biological activity observed in related compounds also implies potential pharmacological properties that could be explored further .
Wissenschaftliche Forschungsanwendungen
1. Synthesis of Tropane Alkaloids
- Summary of Application: The 8-azabicyclo[3.2.1]octane scaffold is the central core of the family of tropane alkaloids, which display a wide array of interesting biological activities . Research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide .
- Methods of Application: The approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . There are also methodologies reported in which the stereochemical control is achieved directly in the same transformation that generates the 8-azabicyclo[3.2.1]octane architecture or in a desymmetrization process starting from achiral tropinone derivatives .
- Results or Outcomes: This research has led to the synthesis of tropane alkaloids, which have a wide array of interesting biological activities .
2. Synthesis of 4′-Alkyl-8-Azaspiro[bicyclo[3.2.1]octane-3,2′-Morpholin]-5′-Ones
- Summary of Application: The N-Boc-protected 8-azaspiro[bicyclo[3.2.1]octane-3,2’-oxirane] reacted with primary aliphatic amines through opening of the epoxide ring with formation of the corresponding amino alcohols .
- Methods of Application: The amino alcohols were converted into N-chloroacetyl derivatives . The latter underwent cyclization to N-Boc-protected 4′-alkyl-8-azaspiro[bicyclo[3.2.1]octane-3,2’-morpholin]-5′-ones by the action of sodium hydride in DMF, and subsequent treatment with hydrogen chloride in ethyl acetate afforded 8-azaspiro[bicyclo[3.2.1]octane-3,2’-morpholin]-5′-one hydrochlorides .
- Results or Outcomes: This research has led to the synthesis of 4′-alkyl-8-azaspiro[bicyclo[3.2.1]octane-3,2’-morpholin]-5′-ones .
3. Synthesis of 2-Azabicyclo[3.2.1]octanes
- Summary of Application: The 2-azabicyclo[3.2.1]octane system, consisting of a six-membered nitrogen heterocycle fused to a cyclopentane ring, has gained significant interest in the past decades due to its synthetic and pharmacological potential . This core has been applied as a key synthetic intermediate in several total syntheses .
- Methods of Application: Current methods for its synthesis are still lacklustre, both in yield and in regioselectivity in most rearrangements . One major hindrance to the application of the 2-azabicyclo[3.2.1]octane in modern organic chemistry is the lack of direct asymmetric synthetic methods .
- Results or Outcomes: This research has led to the synthesis of 2-azabicyclo[3.2.1]octanes .
4. Synthesis of Cytisine-like Alkaloids
- Summary of Application: The 2-azabicyclo[3.2.1]octane system, consisting of a six-membered nitrogen heterocycle fused to a cyclopentane ring, has gained significant interest in the past decades due to its synthetic and pharmacological potential . This core has been applied as a key synthetic intermediate in several total syntheses .
- Methods of Application: Current methods for its synthesis are still lacklustre, both in yield and in regioselectivity in most rearrangements . One major hindrance to the application of the 2-azabicyclo[3.2.1]octane in modern organic chemistry is the lack of direct asymmetric synthetic methods .
- Results or Outcomes: This research has led to the synthesis of cytisine-like alkaloids .
Safety And Hazards
Eigenschaften
IUPAC Name |
spiro[1,3-dioxolane-2,3'-8-azabicyclo[3.2.1]octane] | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2/c1-2-8-6-9(5-7(1)10-8)11-3-4-12-9/h7-8,10H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGYAUTGGRPUPMR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC3(CC1N2)OCCO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Azaspiro[bicyclo[3.2.1]octane-3,2'-[1,3]dioxolane] | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















